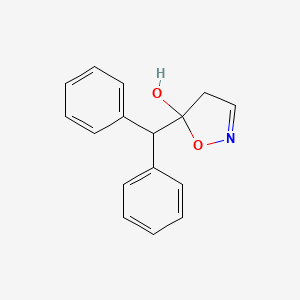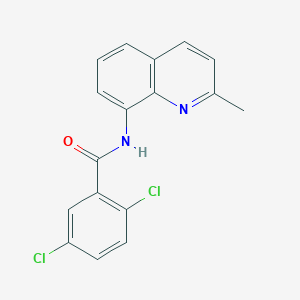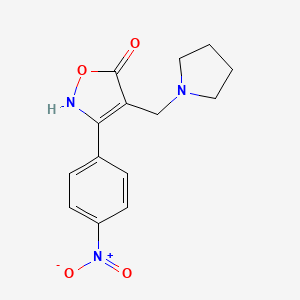![molecular formula C9H8N6O2S B12896893 N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine CAS No. 88541-04-2](/img/structure/B12896893.png)
N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group attached to the thiadiazole ring, which is further connected to a guanidine moiety
準備方法
The synthesis of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form the intermediate 3-nitrophenylthiosemicarbazide. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with guanidine to yield the target compound. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization and guanidination steps .
化学反応の分析
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: The guanidine moiety can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: Thiadiazole derivatives, including this compound, have shown antimicrobial, antifungal, and antiviral activities. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound has potential applications in drug development due to its biological activities. It is being explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and other industrial products
作用機序
The mechanism of action of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The guanidine moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine can be compared with other thiadiazole derivatives, such as:
1-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine: Similar structure but with a different position of the nitro group on the phenyl ring.
1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
1-(5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl)guanidine: Contains a methyl group instead of a nitro group, affecting its reactivity and biological activity.
The uniqueness of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine lies in its specific substitution pattern, which influences its chemical reactivity and biological activities .
特性
CAS番号 |
88541-04-2 |
|---|---|
分子式 |
C9H8N6O2S |
分子量 |
264.27 g/mol |
IUPAC名 |
2-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H8N6O2S/c10-8(11)12-9-14-13-7(18-9)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,14) |
InChIキー |
QTOHDCNXPHVXSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


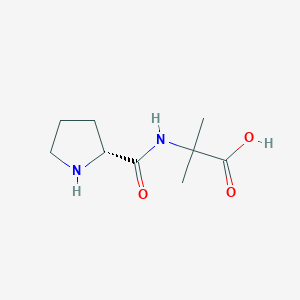
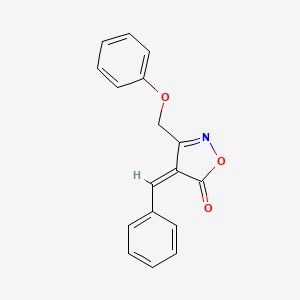
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)
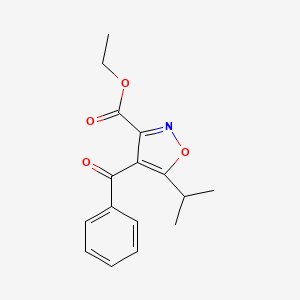
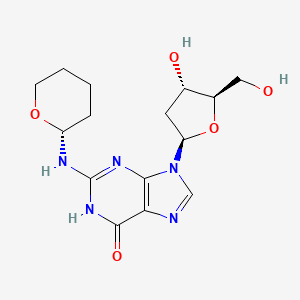
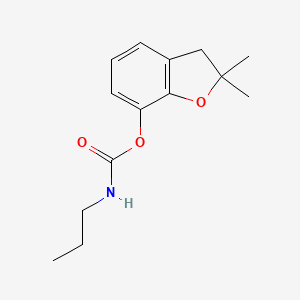


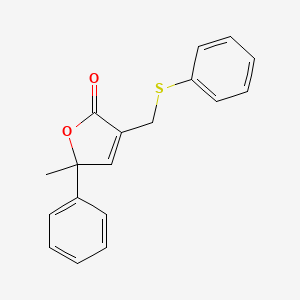
![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)
